molecular formula C14H15N3O5S2 B2532316 (Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-12-8

(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2532316
CAS RN: 865199-12-8
M. Wt: 369.41
InChI Key: JRTPOALVECWMRR-PEZBUJJGSA-N
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Description

2-Aminothiazoles, which might be structurally similar to your compound, are a significant class of organic medicinal compounds. They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

In a study, eight compounds were synthesized and characterized by FTIR and NMR . Another study described a diastereoselective N-heterocyclic carbene-catalysed reaction between enal and 3-cyano-2-imino-2H-chromene for accessing a new type of C4-functionalized 2-amino-3-cyano-4H-chromene .


Molecular Structure Analysis

The synthesized compounds were characterized by FTIR and NMR . In another study, structure confirmation and surface properties of the core/shell hybrid nanoparticles were considered via Fourier transform infrared spectroscopy, X-ray powder diffraction, scanning electron microscope, energy-dispersive X-ray spectroscopy, WDS map scan, thermogravimetric and elemental analyses .


Chemical Reactions Analysis

A diastereoselective N-heterocyclic carbene-catalysed reaction between enal and 3-cyano-2-imino-2H-chromene was described for accessing a new type of C4-functionalized 2-amino-3-cyano-4H-chromene .


Physical And Chemical Properties Analysis

The synthesized compounds were characterized by FTIR and NMR . In another study, structure confirmation and surface properties of the core/shell hybrid nanoparticles were considered via Fourier transform infrared spectroscopy, X-ray powder diffraction, scanning electron microscope, energy-dispersive X-ray spectroscopy, WDS map scan, thermogravimetric and elemental analyses .

Scientific Research Applications

Anti-Inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. A synthetic approach involving copper-promoted cascade reactions yields 2-amino-9H-chromeno[2,3-d]thiazol-9-ones, which exhibit potent anti-inflammatory activities . These findings suggest that this compound could serve as a valuable lead for drug development in the future.

Tyrosine Kinase (PTK) Inhibition

Functionalized 2-imino-2H-chromenes, including our compound of interest, have attracted attention as potential tyrosine kinase inhibitors. Tyrosine kinases play crucial roles in cell signaling pathways, and inhibiting them can have therapeutic implications in various diseases .

properties

IUPAC Name

methyl 2-[2-(cyclopropanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S2/c1-22-12(18)7-17-10-5-4-9(24(15,20)21)6-11(10)23-14(17)16-13(19)8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H2,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTPOALVECWMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

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